molecular formula C11H17NO3S B15307416 Tert-butyl 2-amino-5-methoxy-4-methylthiophene-3-carboxylate

Tert-butyl 2-amino-5-methoxy-4-methylthiophene-3-carboxylate

Cat. No.: B15307416
M. Wt: 243.32 g/mol
InChI Key: BVUXUMBCZHZMFH-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-5-methoxy-4-methylthiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-5-methoxy-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the acylation of a thiophene derivative followed by nucleophilic substitution and reduction reactions . The reaction conditions often involve the use of catalysts such as palladium and bases like potassium carbonate in solvents like N-methyl-2-pyrrolidone .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-5-methoxy-4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles like amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Scientific Research Applications

Tert-butyl 2-amino-5-methoxy-4-methylthiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-5-methoxy-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-amino-5-methoxy-4-methylthiophene-3-carboxylate is unique due to its specific functional groups and the resulting chemical and biological properties

Properties

Molecular Formula

C11H17NO3S

Molecular Weight

243.32 g/mol

IUPAC Name

tert-butyl 2-amino-5-methoxy-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C11H17NO3S/c1-6-7(8(12)16-10(6)14-5)9(13)15-11(2,3)4/h12H2,1-5H3

InChI Key

BVUXUMBCZHZMFH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC(C)(C)C)N)OC

Origin of Product

United States

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